6,7-Dihydroxy-3-phenylchromen-4-one
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Overview
Description
6,7-Dihydroxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chroman-4-one derivatives. It is characterized by the presence of two hydroxyl groups at positions 6 and 7, a phenyl group at position 3, and a chromen-4-one backbone. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-3-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like piperidine or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6,7-Dihydroxy-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Mechanism of Action
The mechanism of action of 6,7-dihydroxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups at positions 6 and 7.
Flavone: Contains a double bond between C2 and C3, unlike chroman-4-one.
Isoflavone: Has a phenyl group at position 3 but differs in the position of hydroxyl groups.
Uniqueness: 6,7-Dihydroxy-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chroman-4-one derivatives .
Properties
CAS No. |
789-66-2 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
6,7-dihydroxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-12-6-10-14(7-13(12)17)19-8-11(15(10)18)9-4-2-1-3-5-9/h1-8,16-17H |
InChI Key |
RELBLTGUBMEHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O |
Origin of Product |
United States |
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